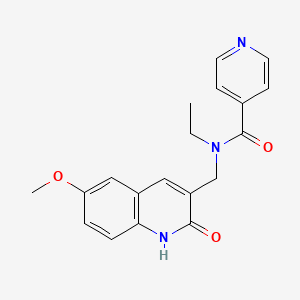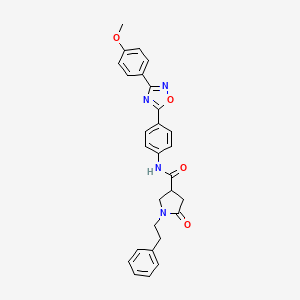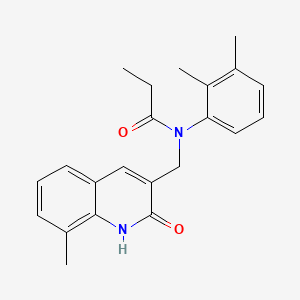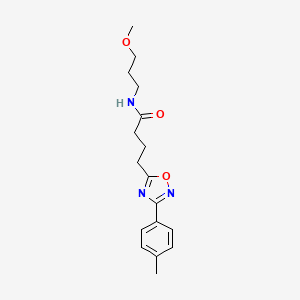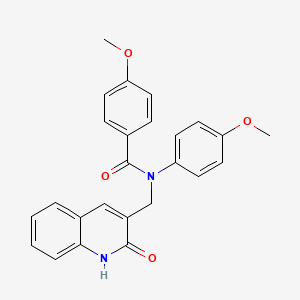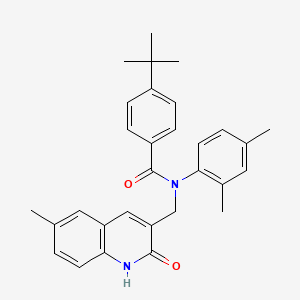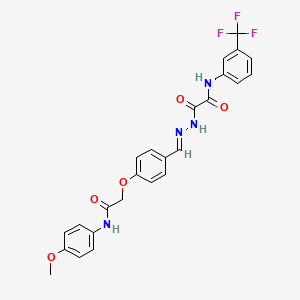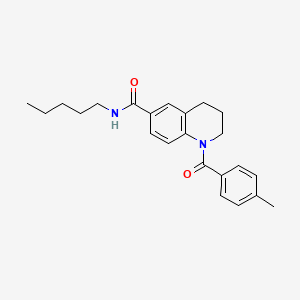
1-(4-methylbenzoyl)-N-(2-methylpropyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-methylbenzoyl)-N-(2-methylpropyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide is a chemical compound that has been extensively studied due to its potential applications in various fields. This compound is commonly referred to as TAK-659 and is a selective inhibitor of the enzyme Bruton's tyrosine kinase (BTK).
Wirkmechanismus
TAK-659 selectively inhibits the enzyme 1-(4-methylbenzoyl)-N-(2-methylpropyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide, which plays a crucial role in B-cell signaling. This compound is involved in the activation of B-cells, which play a role in the immune response. By inhibiting this compound, TAK-659 prevents the activation of B-cells, leading to a decrease in the production of antibodies and cytokines.
Biochemical and Physiological Effects
TAK-659 has been shown to have several biochemical and physiological effects. In preclinical studies, TAK-659 has been shown to inhibit B-cell activation, thereby reducing the production of antibodies and cytokines. TAK-659 has also been shown to have anti-tumor effects in B-cell malignancies, such as CLL and MCL. Additionally, TAK-659 has been shown to have anti-inflammatory effects by inhibiting the production of cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
TAK-659 has several advantages for lab experiments. It is a selective inhibitor of 1-(4-methylbenzoyl)-N-(2-methylpropyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide, which allows for the specific targeting of B-cell signaling. TAK-659 has also been shown to have low toxicity in preclinical studies. However, TAK-659 has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. Additionally, TAK-659 has a short half-life, which can limit its efficacy in vivo.
Zukünftige Richtungen
There are several future directions for the study of TAK-659. One potential direction is the development of TAK-659 as a therapeutic agent for B-cell malignancies, autoimmune diseases, and inflammatory diseases. Additionally, the study of TAK-659 could lead to a better understanding of B-cell signaling and its role in the immune response. Further research is needed to optimize the synthesis of TAK-659 and to improve its pharmacokinetic properties. Finally, the study of TAK-659 could lead to the development of new inhibitors of 1-(4-methylbenzoyl)-N-(2-methylpropyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide with improved efficacy and safety profiles.
Conclusion
In conclusion, TAK-659 is a chemical compound that has been extensively studied for its potential applications in various fields. The selective inhibition of this compound by TAK-659 has been shown to be effective in the treatment of B-cell malignancies, autoimmune diseases, and inflammatory diseases. TAK-659 has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of TAK-659, including the development of TAK-659 as a therapeutic agent and the optimization of its pharmacokinetic properties.
Synthesemethoden
The synthesis of TAK-659 involves the reaction of 4-methylbenzoyl chloride with 2-methylpropylamine to form 1-(4-methylbenzoyl)-N-(2-methylpropyl)amine. This intermediate is then reacted with 1,2,3,4-tetrahydroquinoline-6-carboxylic acid to form TAK-659. The synthesis of TAK-659 has been optimized to achieve high yields and purity.
Wissenschaftliche Forschungsanwendungen
TAK-659 has been extensively studied for its potential applications in various fields, including cancer therapy, autoimmune diseases, and inflammatory diseases. The selective inhibition of 1-(4-methylbenzoyl)-N-(2-methylpropyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide by TAK-659 has been shown to be effective in the treatment of B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). TAK-659 has also been shown to be effective in the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus, by inhibiting B-cell activation. Additionally, TAK-659 has been shown to have anti-inflammatory effects by inhibiting the production of cytokines.
Eigenschaften
IUPAC Name |
1-(4-methylbenzoyl)-N-pentyl-3,4-dihydro-2H-quinoline-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O2/c1-3-4-5-14-24-22(26)20-12-13-21-19(16-20)7-6-15-25(21)23(27)18-10-8-17(2)9-11-18/h8-13,16H,3-7,14-15H2,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTKKTJJDINCUDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNC(=O)C1=CC2=C(C=C1)N(CCC2)C(=O)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
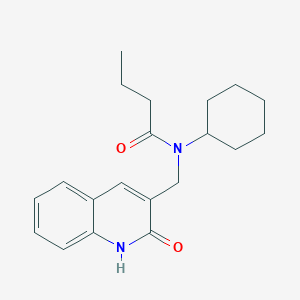
![N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methylbenzamide](/img/structure/B7708455.png)
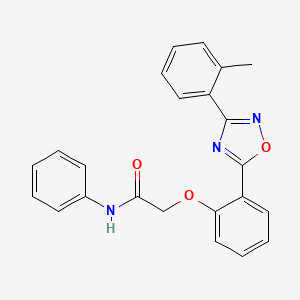
![4-(4-chlorophenyl)sulfonyl-N-[(2-methylphenyl)methyl]-2,3-dihydro-1,4-benzoxazine-2-carboxamide](/img/structure/B7708463.png)
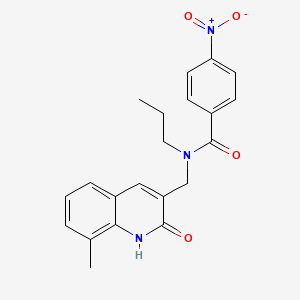
![4-[[2-[Benzenesulfonyl(benzyl)amino]acetyl]amino]benzamide](/img/structure/B7708473.png)
![1-Acetyl-3,5,7-trimethyl-1,7-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4,6(5H)-dione](/img/structure/B7708480.png)
